methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.09979086 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches
Research into similar compounds often involves novel synthesis methodologies. For example, Mohamed (2021) detailed a convenient synthesis route for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing innovative approaches in creating complex organic molecules with potential therapeutic applications (Mohamed, 2021).
Characterization and Structural Elucidation
Spectroscopic techniques and elemental analyses play a crucial role in confirming the structures of synthesized compounds. Studies often employ NMR, mass spectrometry, and X-ray crystallography for detailed structural insights, as seen in the work by Lahmidi et al. (2019), who synthesized a novel derivative of pyrimidine and thoroughly characterized it using these methods (Lahmidi et al., 2019).
Biological Activity and Applications
Antimicrobial and Anticonvulsant Activities
The search for new antimicrobial and anticonvulsant agents often leads to the development of compounds like the one . For instance, compounds with the triazolopyrimidine skeleton have been explored for their anticonvulsant activities, with promising results in vivo models, indicating potential applications in the treatment of epilepsy and related disorders (Wang et al., 2015).
Herbicidal Activities
The search for effective herbicides has also led to the exploration of triazolopyrimidine derivatives. Yang Guangfu et al. (2010) synthesized a series of 2-arylthio-1,2,4-triazolo[1,5-a]pyrimidines showing good herbicidal activity, underlining the potential agricultural applications of such compounds (Yang Guangfu et al., 2010).
Mechanistic Insights and Chemical Properties
- Chemical Reactivity and Mechanistic Studies: Understanding the chemical reactivity of complex molecules is crucial for their application in synthesis and drug design. Studies like those conducted by Baraldi and Borea (2000) provide deep insights into the synthesis and selective cyclization modes of related compounds, contributing to a better understanding of their mechanistic pathways and potential as drug candidates (Baraldi & Borea, 2000).
Properties
IUPAC Name |
methyl 4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-12-17-20-24-19(25-26(20)11-23-21(17)32-18(12)22(27)29-3)16-9-8-15(31-16)10-30-14-6-4-13(28-2)5-7-14/h4-9,11H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBUMXMOJCHTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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